Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a biphenyl group attached to a piperazine ring, which is further substituted with a butan-2-yl group and a methanone group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Biphenyl-4-yl Methanone: This can be achieved through a Friedel-Crafts acylation reaction where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(Butan-2-yl)piperazine: This intermediate can be synthesized by reacting piperazine with butan-2-yl bromide under basic conditions.
Coupling Reaction: The final step involves the coupling of biphenyl-4-yl methanone with 4-(butan-2-yl)piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The biphenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl(piperazin-1-yl)methanone: Lacks the butan-2-yl group, which may affect its chemical properties and biological activity.
Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone:
Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone: Substituted with a bromo-methoxybenzyl group, which may impart unique properties.
Uniqueness
The presence of the butan-2-yl group in biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone distinguishes it from similar compounds, potentially enhancing its lipophilicity and influencing its interaction with biological targets. This unique structure may result in distinct pharmacological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H26N2O/c1-3-17(2)22-13-15-23(16-14-22)21(24)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3 |
InChI Key |
DQJODXFZFLJESH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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